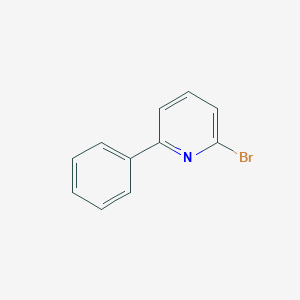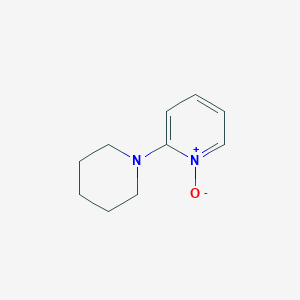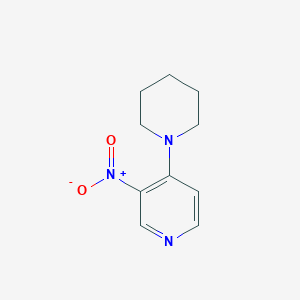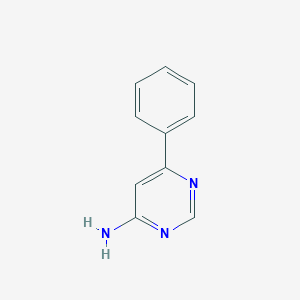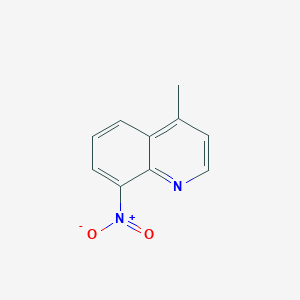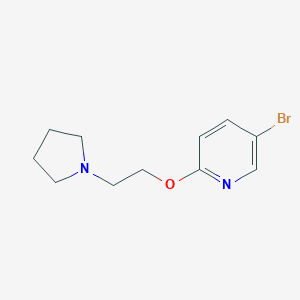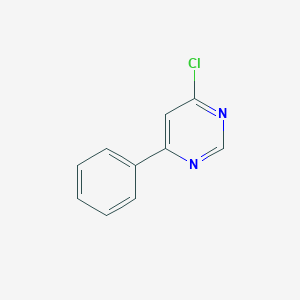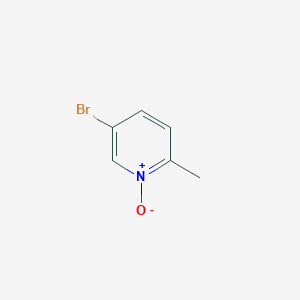
5-Brom-2-methylpyridin-N-oxid
Übersicht
Beschreibung
5-Bromo-2-methylpyridine N-oxide is an important intermediate in organic synthesis, with many applications such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice . It is also a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Molecular Structure Analysis
In the molecule of 5-Bromo-2-methylpyridine N-oxide, the methyl C and oxide O atoms lie in the pyridine ring plane, while the Br atom is displaced by 0.103 (3) Å . In the crystal structure, intermolecular C—H⋯O hydrogen bonds link the molecules into centrosymmetric dimers .Wissenschaftliche Forschungsanwendungen
Hier ist eine prägnante Analyse der wissenschaftlichen Forschungsanwendungen von “5-Brom-2-methylpyridin-N-oxid”:
Synthese von Antagonisten
Diese Verbindung dient als Baustein für die Synthese verschiedener Antagonisten, darunter ein αvβ3-Antagonist und ein selektiver Somatostatin-sst3-Rezeptor-Antagonist, die in der medizinischen Chemie für die Medikamentenentwicklung von Bedeutung sind .
Bipyridinderivate
Es wird bei der Synthese von 6,6′-Dimethyl-3,3′-bipyridin verwendet, das aufgrund seiner Fähigkeit, Komplexe mit Metallen zu bilden, Anwendungen in der Koordinationschemie und Materialwissenschaft findet .
Terpyridinsynthese
Die Verbindung dient als Ausgangsreagenz für die Synthese von 5-Methyl-2,2′:6′,2″-terpyridin, einem Liganden, der mit Metallen koordinieren kann, um verschiedene Komplexe zu bilden, die in der Katalyse und in elektronischen Geräten verwendet werden .
Proteomforschung
Als biochemisches Mittel wird es in der Proteomforschung eingesetzt, um die Proteinexpression, -funktion und -interaktionen zu untersuchen, was für das Verständnis biologischer Prozesse und Krankheitsmechanismen entscheidend ist .
Palladium-katalysierte Reaktionen
Es ist an palladiumkatalysierten Suzuki-Kreuzkupplungsreaktionen beteiligt, um neuartige Pyridinderivate zu erzeugen, die in der Pharmakologie und Agrochemie wertvoll sind .
Kristallographie
Die Kristallstruktur der Verbindung wurde untersucht und liefert Einblicke in molekulare Wechselwirkungen und Bindungen, was bei der Entwicklung neuer Materialien und Medikamente hilft .
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-2-methylpyridine N-oxide is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .
Mode of Action
The compound interacts with its target, the p38α MAP kinase, by inhibiting its function . The inhibition of p38α MAP kinase has been evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Biochemical Pathways
The inhibition of p38α MAP kinase affects the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . This can have downstream effects on various cellular processes, including inflammation and cell proliferation .
Pharmacokinetics
The compound’s solubility in chloroform and ethyl acetate suggests that it may have good bioavailability.
Result of Action
The inhibition of p38α MAP kinase by 5-Bromo-2-methylpyridine N-oxide can lead to a decrease in the release of pro-inflammatory cytokines . This can result in reduced inflammation and potentially provide therapeutic benefits in diseases driven by these cytokines .
Action Environment
The action of 5-Bromo-2-methylpyridine N-oxide can be influenced by various environmental factors. For instance, the compound should be stored at room temperature in an inert atmosphere . Exposure to high temperatures or fire sources should be avoided to prevent decomposition .
Biochemische Analyse
Biochemical Properties
It is known that the methyl C and oxide O atoms lie in the pyridine ring plane, while the Br atom is displaced
Cellular Effects
It is used in proteomics research , suggesting it may have some influence on protein expression or function. Specific effects on cell signaling pathways, gene expression, and cellular metabolism are not currently known.
Molecular Mechanism
It is known to participate in Suzuki cross-coupling reactions , which could potentially influence its interactions with biomolecules and its effects at the molecular level.
Eigenschaften
IUPAC Name |
5-bromo-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-5-2-3-6(7)4-8(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEHOROWKICRQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)Br)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355759 | |
| Record name | 5-Bromo-2-methylpyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31181-64-3 | |
| Record name | 5-Bromo-2-methylpyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 5-Bromo-2-methylpyridine N-oxide as revealed by the research?
A1: The research highlights several key structural features of 5-Bromo-2-methylpyridine N-oxide:
- Planarity: The methyl group (CH3) at the 2nd position and the oxygen atom (O) of the N-oxide are located within the plane of the pyridine ring. []
- Bromine atom displacement: The bromine atom (Br) at the 5th position is not coplanar with the pyridine ring but is slightly displaced from the plane by a distance of 0.103 Å. []
- Intermolecular hydrogen bonding: The crystal structure analysis reveals that the molecules form centrosymmetric dimers through C—H⋯O hydrogen bonds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

